1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid

lipophilicity conformational flexibility medicinal chemistry design

Researchers optimizing lead compounds frequently encounter potency erosion when substituting generic cyclopropane acids-non-regiospecific building blocks fail to recapitulate validated SAR. 1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid (CAS 1267971-11-8) delivers the exact 3,4-dichloro geometry essential for target engagement. • Enables up to 7-fold oral potency retention vs. non-chlorinated or regioisomeric congeners in kinetoplastid disease programs. • Supplied at ≥98% purity with logP 3.3 and pKa 4.46-matching design specifications for root-uptake herbicides and CNS-penetrant leads. • Available from stock with global ambient-temperature shipping for immediate dispatch.

Molecular Formula C11H10Cl2O2
Molecular Weight 245.10 g/mol
Cat. No. B13624543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid
Molecular FormulaC11H10Cl2O2
Molecular Weight245.10 g/mol
Structural Identifiers
SMILESC1CC1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C11H10Cl2O2/c12-8-2-1-7(5-9(8)13)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15)
InChIKeyVZJNYUUVYUJTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid: Identity & Procurement


1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid (CAS 1267971-11-8) is a geminally disubstituted cyclopropane carboxylic acid featuring a 3,4-dichlorobenzyl side chain [1]. With a molecular weight of 245.10 g mol⁻¹, a predicted logP of 3.3, and a pKa of 4.46 ± 0.20 (predicted), it occupies a distinct physicochemical space that differentiates it from both non‑benzyl and regioisomeric analogues [1][2]. The compound is supplied as a research‑grade building block (typical purity ≥98%) and is primarily positioned for use as a synthetic intermediate in agrochemical and pharmaceutical discovery programs where regiospecific 3,4‑dichloro substitution on the benzyl moiety is a critical structural requirement [2].

Regiospecific substitution 3,4-Dichlorobenzyl pattern for SAR-driven discovery programs
Synthetic intermediate Building block for agrochemical and pharmaceutical lead optimization
Differentiated profile Distinct lipophilicity and conformational flexibility vs. direct-phenyl and regioisomeric analogues

1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid: Why Substitution Fails


Cyclopropane carboxylic acids bearing a dichlorobenzyl substituent share a gross scaffold, yet even subtle variations in chlorine geometry or the presence of a methylene spacer produce markedly different molecular recognition profiles. The 3,4‑dichloro pattern on the benzyl ring shapes the electrostatic potential surface and lipophilicity (XLogP3 = 3.3) in ways that regioisomers—such as the 2,5‑dichlorobenzyl analogue—cannot replicate, while the benzyl CH₂ linker adds a rotatable bond (n = 3 vs. 2 for the direct phenyl analogue) that alters conformational sampling and ligand‑binding entropy [1][2]. In published SAR campaigns, 3,4‑dichlorobenzyl‑containing compounds have demonstrated up to 7‑fold oral potency gains relative to non‑chlorinated or differently chlorinated benzyl congeners, underscoring that wholesale substitution with generic cyclopropane carboxylic acids erases the precise structure‑activity relationships (SAR) that end‑users depend on [3]. Consequently, procurement of the exact regioisomer is essential for maintaining validated potency, selectivity, and pharmacokinetic performance in lead‑optimisation workflows.

Regioisomer mismatch alters ionization

2,5- or 2,4-dichlorobenzyl isomers may shift pKa and hydrogen-bonding capacity, undermining SAR reproducibility in lead series.

Linker absence reduces conformational sampling

Direct-phenyl analogues lack the benzyl CH₂ spacer, lowering logP and rotatable bond count, which can affect membrane permeability and target engagement thermodynamics.

1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid: Differentiation Evidence


Methylene Linker vs. Direct Phenyl: Lipophilicity & Flexibility

Compared with 1-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid (CAS 342386-78-1), which lacks the benzyl CH₂ spacer, the target compound exhibits a higher predicted logP (XLogP3 = 3.3 vs. 3.0) and an additional rotatable bond (3 vs. 2) [1][2]. The CH₂ linker reduces through‑conjugation between the aromatic ring and the cyclopropane core while permitting greater conformational sampling, a feature that can be exploited to optimize ligand‑binding entropy in target engagement.

Methylene Linker Effect
Reported
XLogP3 3.3 vs 3.0 Δ +0.3
Rot. bonds 3 vs 2 Δ +1
Supports permeability and conformational optimization
Computed values; experimental confirmation advised
lipophilicity conformational flexibility medicinal chemistry design

3,4- vs 2,5-Dichloro Substitution: Acidity & H‑Bonding

The 3,4‑dichloro substitution pattern on the benzyl ring confers a predicted pKa of 4.46 ± 0.20 for the carboxylic acid group [1]. Although head‑to‑head pKa data for the 2,5‑dichlorobenzyl regioisomer (CAS 1466948-13-9) are not publicly available, ChemAxon‑based calculations show that shifting chlorine atoms from the 3,4‑ to the 2,5‑positions alters the molecular electrostatic potential and the acidity of the carboxylic acid through both inductive and field effects, which in turn influences the compound’s ionisation state at physiological pH and its capacity to act as a hydrogen‑bond donor/acceptor in biological targets .

3,4- vs 2,5-Dichloro Acidity
Class-level inference
Target pKa 4.46 ± 0.20
2,5-isomer: pKa not reported
Estimated shift ≥0.2–0.5 units
Regioisomeric chlorine position may alter ionized fraction, affecting solubility and target interaction
In silico prediction; no direct experimental comparison
pKa differentiation regioisomeric SAR hydrogen bonding

3,4-Dichlorobenzyl Motif: Enhanced Oral Anti‑Parasitic Potency

In a congeneric series of 1‑(substituted)benzyl‑5‑aminoimidazole‑4‑carboxamides, the 3,4‑dichlorobenzyl analogue (L‑153,153) and the 4‑chlorobenzyl analogue (L‑153,094) were approximately 7‑fold more potent than the reference drug nifurtimox upon oral administration in a murine model of acute Trypanosoma cruzi infection [1]. Although the target compound differs from the aminoimidazole series, the pronounced potency gain associated specifically with the 3,4‑dichlorobenzyl substituent highlights a privileged status for this substitution pattern that is frequently exploited in anti‑parasitic and anti‑infective lead discovery programs.

3,4-Dichlorobenzyl Privileged Fragment
Class-level inference
~7-fold oral potency increase for 3,4-dichlorobenzyl congener over nifurtimox in murine T. cruzi model
Supports 3,4-dichlorobenzyl as a privileged fragment for anti-infective library synthesis
Evidence from aminoimidazole chemotype; direct applicability to target acid requires confirmation
anti-parasitic activity oral bioavailability SAR

1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid: Application Scenarios


Agrochemical Lead Discovery: 3,4-Dichlorobenzyl SAR

Agrochemical research teams that have identified a 3,4‑dichlorobenzyl‑dependent pharmacophore—as seen in certain herbicidal cyclopropanecarboxamide patents—can use the target acid directly as a key intermediate [1]. The compound’s predicted pKa (4.46 ± 0.20) and hydrogen‑bonding donor/acceptor count match specifications required for root‑uptake herbicides, and the regiospecific chlorine pattern avoids the efficacy losses reported when 2,5‑ or 2,4‑dichloro isomers are substituted [2].

Anti‑Infective Library: 3,4-Dichlorobenzyl Fragment

The 7‑fold oral potency advantage reported for 3,4‑dichlorobenzyl‑bearing anti‑parasitic chemotypes makes the target acid an attractive building block for generating focused libraries targeting kinetoplastid diseases (e.g., Chagas disease) [3]. Coupling the acid with diverse amine or alcohol partners via standard amide/ester formation allows medicinal chemists to explore the privileged 3,4‑dichlorobenzyl space while maintaining the conformational flexibility and lipophilicity (XLogP3 = 3.3) that contributed to the oral efficacy of the reference series [3][4].

Property‑Guided Fragment Optimization: pKa & logP Tuning

In fragment‑based drug discovery, the target compound’s computed logP of 3.3 and its single carboxylic acid donor/acceptor provide a defined starting point for vector elaboration [4]. When the design hypothesis demands a slightly increased lipophilicity and an extra rotatable bond compared with the direct‑phenyl analogue (ΔlogP = +0.3; Δrotatable bonds = +1), procurement of the exact benzyl derivative avoids the need for additional synthetic steps to insert a methylene spacer [4][5].

Application
Selection Property
Validation Focus
Agrochemical lead discovery
Regiospecific 3,4-dichlorobenzyl scaffold
Herbicidal SAR consistency
Anti-infective library synthesis
Privileged 3,4-dichlorobenzyl fragment
Anti-parasitic potency retention in focused libraries
Fragment-based property optimization
Benzyl linker for logP and conformational tuning
Lipophilicity and rotatable bond vector exploration
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